3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
3-(4-Fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, methoxy, and pyridinylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions
For example, the synthesis may begin with the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core. Subsequent steps may involve the use of Suzuki-Miyaura coupling to introduce the fluorophenyl group and other palladium-catalyzed reactions to attach the methoxy and pyridinylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one likely involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The presence of the fluorophenyl, methoxy, and pyridinylsulfanyl groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one: This compound itself.
3-(4-Fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one derivatives: Compounds with slight modifications to the core structure.
Other quinazolinone derivatives: Compounds with different substituents on the quinazolinone core.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and lipophilicity, while the methoxy and pyridinylsulfanyl groups may contribute to its binding affinity and specificity for biological targets .
Properties
Molecular Formula |
C27H22FN3O2S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-24-14-9-18(16-19(24)17-34-25-8-4-5-15-29-25)26-30-23-7-3-2-6-22(23)27(32)31(26)21-12-10-20(28)11-13-21/h2-16,26,30H,17H2,1H3 |
InChI Key |
UTKZKGGRJXHSHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)CSC5=CC=CC=N5 |
Origin of Product |
United States |
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